Ethyl 3,5-dimethoxy-4-methylbenzoate
Description
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3,5-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)9-6-10(14-3)8(2)11(7-9)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
CDUBXHQKWFDMED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethoxy-4-methylbenzoate typically involves the esterification of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethoxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethoxy-4-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dimethoxy-4-methylbenzoic acid.
Reduction: 3,5-dimethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3,5-dimethoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups .
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The table below highlights key structural analogs and their differentiating features:
Electronic and Steric Effects
- Methoxy vs. Methyl Groups : Methoxy substituents (-OCH₃) are strong electron-donating groups (EDGs) via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, methyl groups (-CH₃) exert weaker inductive EDG effects, leading to reduced ring activation .
- Hydroxyl vs. Methyl at Position 4 : Ethyl 4-hydroxy-3,5-dimethoxy-benzoate exhibits higher polarity and hydrogen-bonding capacity due to the -OH group, enhancing its solubility in polar solvents. This contrasts with the hydrophobic -CH₃ group in the target compound .
- Chloro and Isopropoxy Substituents : The electron-withdrawing chlorine atoms in Ethyl 3,5-dichloro-4-isopropoxybenzoate deactivate the ring, while the bulky isopropoxy group introduces steric hindrance, limiting reactivity at the 4-position .
Physical and Spectral Properties
- Molecular Weight and Solubility : Ethyl esters generally exhibit higher molecular weights and better solubility in organic solvents compared to methyl analogs. For example, mthis compound (MW 210) is less lipophilic than its ethyl counterpart (estimated MW 224) .
- NMR Data : In mthis compound (17), aromatic protons resonate at δ 7.18 ppm (singlet, H-2 and H-6), while methoxy groups appear at δ 3.83 ppm. The ethyl ester variant would show a triplet for the -COOCH₂CH₃ group near δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂) .
Biological Activity
Ethyl 3,5-dimethoxy-4-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid with two methoxy groups and a methyl group at specific positions on the aromatic ring. Its molecular formula is and it has a molar mass of approximately 226.24 g/mol.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which can lead to oxidative stress and various diseases.
- Mechanism of Action : The compound enhances the levels of endogenous antioxidants such as glutathione and superoxide dismutase in cells exposed to oxidative stress. In vitro studies have shown that treatment with this compound leads to a marked reduction in protein oxidation and malondialdehyde levels, indicating decreased oxidative damage .
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Study : In a study involving L6 myoblast cells subjected to hypoxic conditions, preconditioning with the compound resulted in enhanced cell viability and reduced markers of inflammation . The expression of metallothioneins, known for their anti-inflammatory effects, was also increased.
3. Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. It may exert cytotoxic effects on cancer cells while sparing normal cells.
- Research Findings : Studies have shown that this compound can inhibit cell proliferation in different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Data Tables
Case Studies
- Cell Viability Study : In hypoxic conditions, L6 myoblasts treated with this compound showed improved viability compared to untreated controls. The study measured oxidative stress markers before and after treatment .
- Cancer Cell Line Study : this compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, with IC50 values suggesting potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
